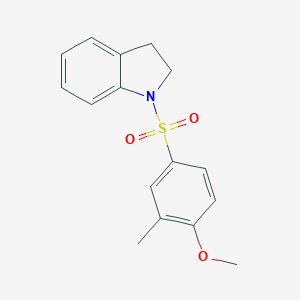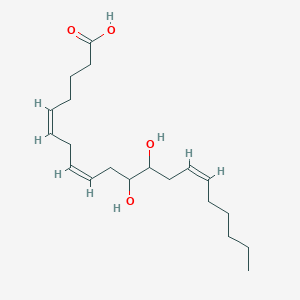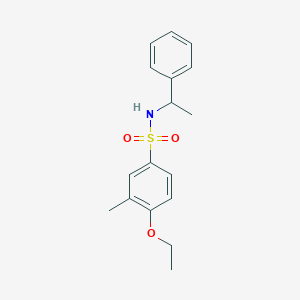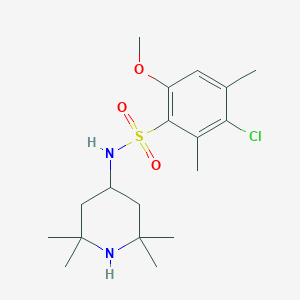![molecular formula C18H20N2O3S B223393 2-ethyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B223393.png)
2-ethyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole, also known as SB 203580, is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule is a highly specific inhibitor of p38 mitogen-activated protein kinase (MAPK), which is an important signaling pathway involved in a wide range of cellular functions, including inflammation, apoptosis, and stress response.
Mecanismo De Acción
2-ethyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole 203580 acts as a highly specific inhibitor of p38 MAPK by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets, leading to the inhibition of various cellular processes that rely on p38 MAPK signaling.
Biochemical and Physiological Effects:
The inhibition of p38 MAPK by 2-ethyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole 203580 has been shown to have a wide range of biochemical and physiological effects, depending on the specific context of the study. For example, it has been shown to reduce the production of pro-inflammatory cytokines in immune cells, to promote the survival of neurons under stress conditions, and to inhibit the growth and invasion of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-ethyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole 203580 in lab experiments is its high specificity for p38 MAPK, which allows for precise manipulation of this signaling pathway. Moreover, its well-established mechanism of action and availability as a commercial reagent make it a convenient tool for many researchers. However, one limitation of using 2-ethyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole 203580 is its potential off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are many potential future directions for research involving 2-ethyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole 203580 and its role in p38 MAPK signaling. For example, it may be used to investigate the involvement of this pathway in specific diseases or conditions, such as neurodegenerative disorders or autoimmune diseases. Moreover, the development of more specific and potent inhibitors of p38 MAPK may lead to new therapeutic targets for these diseases. Finally, the use of 2-ethyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole 203580 in combination with other compounds or therapies may provide new insights into the complex interactions between different signaling pathways in the cell.
Métodos De Síntesis
The synthesis of 2-ethyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole 203580 involves several steps, starting from commercially available starting materials. One of the key steps involves the reaction of 4-bromo-1-naphthol with 4-propoxybenzenesulfonyl chloride, followed by cyclization with ethyl isocyanate to form the imidazole ring. The final product is obtained through purification and isolation steps, such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
2-ethyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole 203580 has been widely used in scientific research as a tool to study the role of p38 MAPK in various cellular processes. For example, it has been shown to inhibit the production of pro-inflammatory cytokines in immune cells, and to promote the survival of neurons under stress conditions. Moreover, 2-ethyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole 203580 has been used to investigate the involvement of p38 MAPK in cancer, diabetes, and cardiovascular diseases.
Propiedades
Nombre del producto |
2-ethyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole |
|---|---|
Fórmula molecular |
C18H20N2O3S |
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
2-ethyl-1-(4-propoxynaphthalen-1-yl)sulfonylimidazole |
InChI |
InChI=1S/C18H20N2O3S/c1-3-13-23-16-9-10-17(15-8-6-5-7-14(15)16)24(21,22)20-12-11-19-18(20)4-2/h5-12H,3-4,13H2,1-2H3 |
Clave InChI |
YUSAZIXLHGQREP-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C=CN=C3CC |
SMILES canónico |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C=CN=C3CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[2-(1-Adamantyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B223335.png)
![N-[1-(1-Adamantyl)propyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B223343.png)


![[(2R,3S,4E,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-(fluoromethylidene)-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B223388.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B223399.png)
![4-[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B223408.png)


![2-[[2-Phenyl-8-(2-methoxyethoxy)quinoline-4-yl]carbonyl]guanidine](/img/structure/B223484.png)